(4-Methylbenzyl)hydrazine hydrochloride

Vue d'ensemble

Description

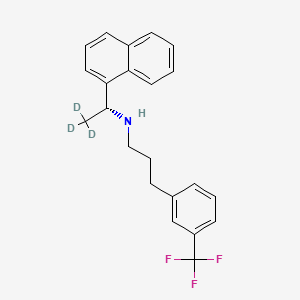

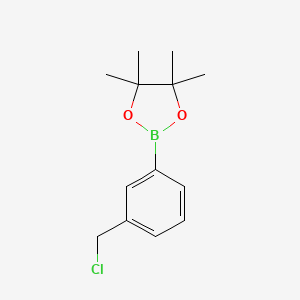

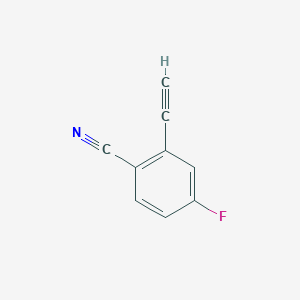

“(4-Methylbenzyl)hydrazine hydrochloride” is an organic compound with the empirical formula C8H13ClN2 . It has a molecular weight of 172.66 and is sold in solid form . It is used as a building block in organic synthesis .

Synthesis Analysis

The synthesis of “(4-Methylbenzyl)hydrazine hydrochloride” involves two stages . In the first stage, tert-butyl isopropylidenecarbazate and 4-Methylbenzyl bromide react with sodium hydride in acetonitrile at 80°C . In the second stage, the product from the first stage is reacted with hydrogen chloride in ethanol, water, and ethyl acetate .Molecular Structure Analysis

The SMILES string for “(4-Methylbenzyl)hydrazine hydrochloride” is NNCC1=CC=C(C=C1)C.[H]Cl . The InChI key is FZDQALMNASCCIY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(4-Methylbenzyl)hydrazine hydrochloride” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility are not well-documented in the available literature.Applications De Recherche Scientifique

Chemical Reactivity and Structural Analysis

- The reactivity of substituted benzylidenacetylacetone with hydrazine dihydrochloride has been studied, leading to the synthesis of various derivatives, including those with a 4-methylbenzyl group. These derivatives have been analyzed using X-ray crystallographic techniques to confirm their structures (Kurihara et al., 1975).

Enzymatic Interaction Studies

- Research into hydrazine analogues, such as those involving a benzyl or methyl group, has demonstrated their role as inhibitors of specific enzymes. For instance, (3-hydroxybenzyl)hydrazine and methylhydrazine have been identified as potent slow-binding inhibitors of γ-aminobutyric acid aminotransferase, an enzyme significant in neurotransmitter regulation (Lightcap & Silverman, 1996).

Synthesis of Novel Compounds with Biological Activities

- Studies have shown the synthesis of new compounds starting from derivatives that include a 4-methylbenzyl group. These compounds have been evaluated for various biological activities, such as anti-lipase and anti-urease activities. Compounds synthesized from 4-methylbenzyl derivatives have shown moderate to good inhibitory effects, comparable to or surpassing those of standard drugs in some cases (Bekircan et al., 2014).

Development of Antifungal and Antimicrobial Agents

- The synthesis of hydrazine derivatives, including those with a 4-methylbenzyl moiety, has been explored for their potential in treating fungal and bacterial infections. Some of these synthesized compounds have demonstrated significant antifungal and antimicrobial activities, offering promising leads for new therapeutic agents (Li et al., 2011).

Antioxidant Properties

- Hydroxybenzylidene hydrazines, which can include 4-methylbenzyl groups, have been synthesized and tested for their free radical scavenging activities. These compounds have shown varying degrees of effectiveness in scavenging different types of radicals, indicating their potential as antioxidants (Šeršen et al., 2017).

Cellular Studies and Probe Development

- Derivatives of hydrazine, such as those incorporating a 4-methylbenzyl group, have been used in the development of chemodosimetric probes. These probes have applications in detecting hydrazine in biological systems, including live cell imaging, demonstrating their utility in biochemical research (Nandi et al., 2015).

Safety And Hazards

“(4-Methylbenzyl)hydrazine hydrochloride” is classified as Acute Tox. 4 Oral according to the GHS07 classification . It has a hazard statement of H302, which means it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .

Propriétés

IUPAC Name |

(4-methylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-7-2-4-8(5-3-7)6-10-9;/h2-5,10H,6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDQALMNASCCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949050 | |

| Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylbenzyl)hydrazine hydrochloride | |

CAS RN |

26177-51-5 | |

| Record name | [(4-Methylphenyl)methyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1463505.png)

![methyl 5-chloro-6-formyl-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1463506.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1463511.png)